

Application Notes: Dansylcadaverine for Lysosomal Labeling

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Compound of Interest

Compound Name: *Dansylcadaverine*

Cat. No.: *B154855*

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Dansylcadaverine, also known as monodansylcadaverine (MDC), is an autofluorescent compound widely utilized for labeling autophagic vacuoles and lysosomes.[1][2] As a lysosomotropic agent, it is a valuable tool for researchers studying autophagy, endocytosis, and lysosomal function.[2][3]

Principle of Action

The accumulation of **dansylcadaverine** within lysosomes and other acidic organelles is attributed to a dual mechanism.[2] Firstly, as a weak base, **dansylcadaverine** can permeate biological membranes in its neutral state. Upon entering an acidic compartment such as a lysosome or an autolysosome, it becomes protonated. This ionization effectively traps the molecule within the organelle.[4] Secondly, **dansylcadaverine** interacts with membrane lipids, which contributes to its accumulation and fluorescence within these structures.[2] This compound is also known to be a substrate for transglutaminases and can inhibit receptor-mediated endocytosis.[1][5]

Applications

- **Monitoring Autophagy:** **Dansylcadaverine** is commonly used to stain and quantify autophagic vacuoles, particularly autophagolysosomes, making it a reliable marker for monitoring autophagic flux.[1][6]
- **Lysosome Staining:** Due to its lysosomotropic nature, it effectively labels lysosomes for visualization by fluorescence microscopy.[7]

- Inhibition of Endocytosis: It has been used as an inhibitor of endocytosis in various cell types.[\[2\]](#)

Quantitative Data Summary

The following tables provide key information regarding the properties of **Dansylcadaverine** and typical parameters for its use in cell-based assays.

Table 1: Properties of **Dansylcadaverine**

Property	Value	Reference(s)
CAS Number	10121-91-2	[2]
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₂ S	[2]
Molecular Weight	335.46 g/mol	[2]
Fluorescence	λ _{ex} : ~335-365 nm; λ _{em} : ~512-525 nm	[4]
Solubility	Soluble in DMSO, methanol, and acetic acid. [8]	[8]
Appearance	Powder	[2]
Storage Temperature	-20°C	[2]

Table 2: Typical Protocol Parameters for **Dansylcadaverine** Staining

Parameter	Recommended Range/Value	Reference(s)
Cell Type	Various adherent or suspension cells (e.g., MCF7, HeLa, CHO)	[1][4]
Seeding Density	1 x 10 ⁴ to 3 x 10 ⁴ cells/well (for 6-well plates)	[1][8]
Stock Solution	50 mM in DMSO or Methanol	
Working Conc.	0.05 mM (50 µM)	[1][4]
Incubation Time	10 - 15 minutes	[1][4][5]
Incubation Temp.	37°C	[1][4][5]
Imaging	Live cells, immediately after washing	[4]

Experimental Protocols

Protocol 1: Staining of Lysosomes and Autophagic Vacuoles for Fluorescence Microscopy

This protocol describes the in situ labeling of acidic organelles in live cultured cells for visualization.

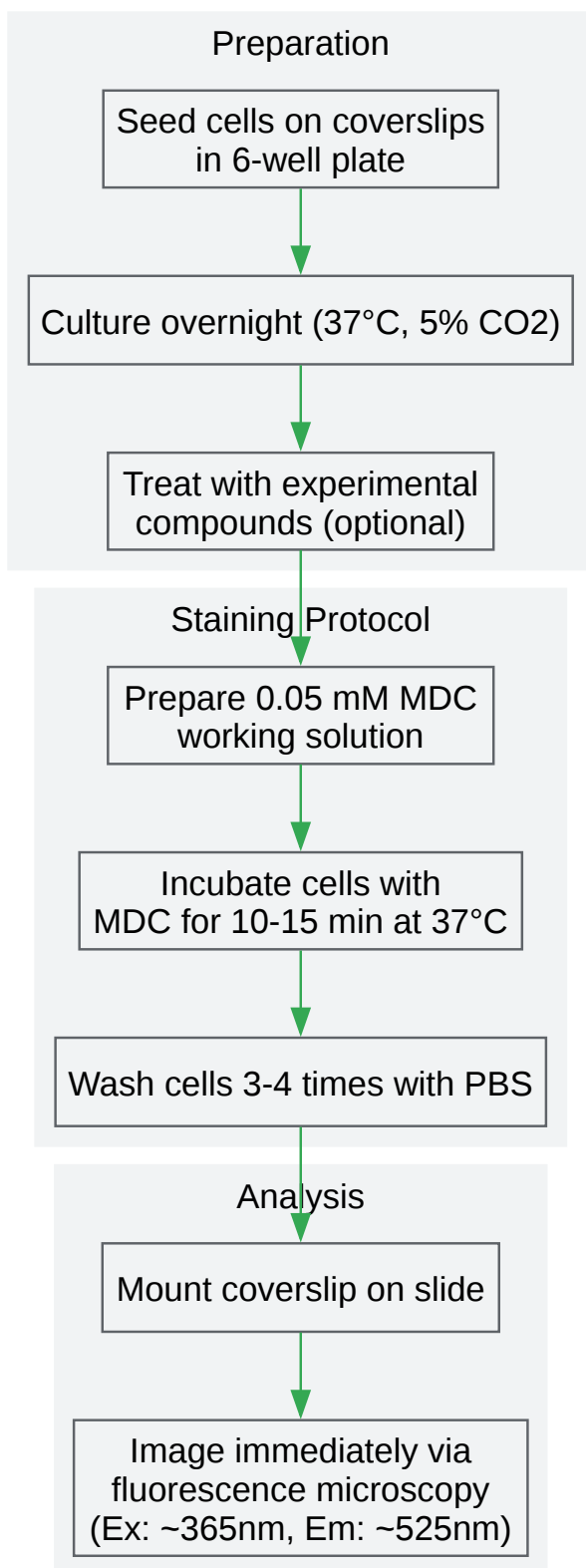
Materials

- **Dansylcadaverine** (powder)
- Dimethyl sulfoxide (DMSO) or Methanol
- Phosphate-Buffered Saline (PBS), pH 7.4
- Complete cell culture medium
- Adherent cells cultured on sterile glass coverslips in 6-well plates

- Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure

- Stock Solution Preparation: Prepare a 50 mM stock solution of **dansylcadaverine** in DMSO or methanol. Aliquot and store at -20°C, protected from light.[8]
- Cell Culture: Seed cells on glass coverslips in a 6-well plate at a density of approximately $1-3 \times 10^4$ cells/well and culture overnight to allow for attachment.[1][8]
- Experimental Treatment (Optional): Treat cells with compounds of interest to induce or inhibit autophagy as required by the experimental design.
- Preparation of Staining Solution: On the day of the experiment, dilute the 50 mM **dansylcadaverine** stock solution to a final working concentration of 0.05 mM (50 μ M) in pre-warmed PBS or serum-free medium.
- Staining: a. Aspirate the culture medium from the wells. b. Wash the cells once with pre-warmed PBS. c. Add the 0.05 mM **dansylcadaverine** staining solution to each well, ensuring the coverslip is fully submerged. d. Incubate the plate for 10-15 minutes at 37°C in a CO₂ incubator.[1][4][5]
- Washing: a. Aspirate the staining solution. b. Wash the cells 3 to 4 times with PBS to remove unbound dye.[1][4]
- Imaging: a. Mount the coverslip onto a microscope slide with a drop of PBS. b. Immediately visualize the cells using a fluorescence microscope. It is preferable to visualize MDC in non-fixed cells.[4] Use an excitation wavelength of ~365 nm and detect emission at ~525 nm.[4] Labeled lysosomes and autophagic vacuoles will appear as distinct green fluorescent puncta.



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Caption: Experimental workflow for microscopic analysis.

Protocol 2: Quantitative Analysis of Autophagy by Fluorometry

This method allows for the quantification of **dansylcadaverine** uptake, providing a measure of the overall level of acidic vesicles in a cell population.

Materials

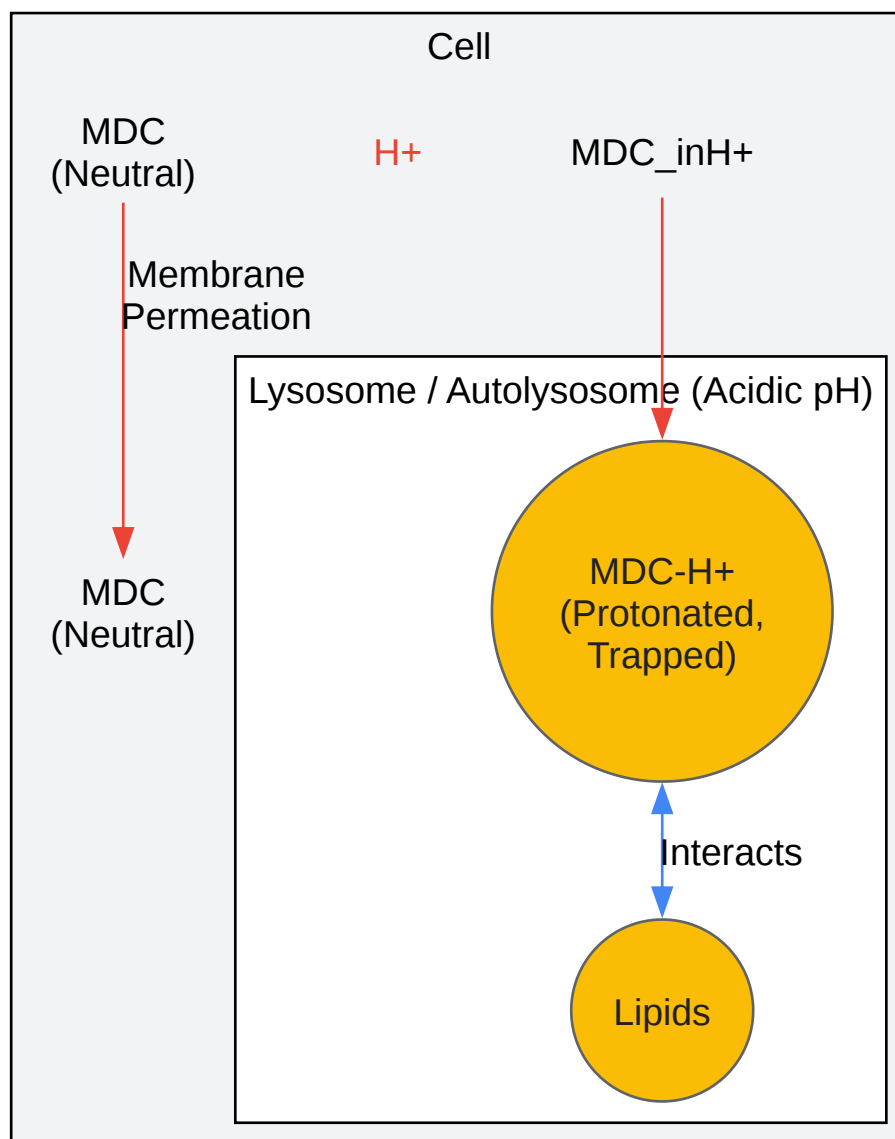
- All materials from Protocol 1
- Cell lysis buffer (10 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100)[4]
- Fluorometer or microplate reader
- Opaque-walled microplates (e.g., 96-well black plates)

Procedure

- Cell Culture and Treatment: Plate cells in a 6-well dish (or other suitable format) and treat as described in Protocol 1 (steps 2-3). To induce autophagy for a positive control, cells can be incubated in a starvation medium like Earle's Balanced Salt Solution (EBSS) for 2 hours.[4]
- Staining and Washing: Perform the **dansylcadaverine** staining and washing steps exactly as described in Protocol 1 (steps 5-6).
- Cell Lysis: a. After the final PBS wash, aspirate all remaining liquid. b. Add an appropriate volume of cell lysis buffer to each well (e.g., 500 μ L for a 6-well plate). c. Incubate for 5-10 minutes at room temperature with gentle agitation to ensure complete lysis.
- Fluorescence Measurement: a. Transfer the cell lysates to the wells of an opaque microplate. b. Measure the fluorescence using a fluorometer with an excitation filter of ~365 nm and an emission filter of ~525 nm.[4]
- Data Normalization (Optional but Recommended): To account for variations in cell number, normalize the fluorescence intensity. This can be done by measuring the total protein concentration of the lysate (e.g., via BCA assay) or by quantifying DNA content. One method involves adding ethidium bromide (final concentration 0.2 mM) to the lysate and measuring

its fluorescence (Ex: 530 nm, Em: 590 nm) to represent cell number.[4] The **dansylcadaverine** fluorescence is then expressed relative to the normalization value.

Mechanism Visualization



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Caption: Mechanism of **Dansylcadaverine** (MDC) accumulation.

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